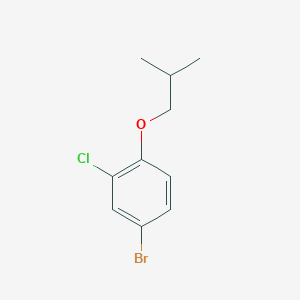

4-Bromo-2-chloro-1-isobutoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYODRBXQGPKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-chloro-1-isobutoxybenzene CAS number

Technical Whitepaper: 4-Bromo-2-chloro-1-isobutoxybenzene

Synthesis, Structural Characterization, and Utility in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

Compound Name: this compound CAS Number: 625446-38-0 Synonyms: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene; 4-Bromo-2-chlorophenyl isobutyl ether.[1]

This guide provides a comprehensive technical analysis of This compound (CAS 625446-38-0) , a high-value halogenated aryl ether intermediate. It is primarily utilized in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and GPCR ligands, where the isobutoxy moiety serves as a hydrophobic pharmacophore and the halogenated core allows for orthogonal cross-coupling reactions.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 263.56 g/mol |

| Physical State | Clear to pale yellow liquid (at RT) or low-melting solid |

| Boiling Point | ~280–285 °C (Predicted) |

| LogP | ~4.2 (High Lipophilicity) |

| Key Reactivity | C–Br (High Pd-insertion rate), C–Cl (Low Pd-insertion rate) |

Part 2: Synthetic Architecture

The synthesis of CAS 625446-38-0 follows a classic Williamson Ether Synthesis pathway. This approach is preferred over direct halogenation of isobutoxybenzene due to the regioselectivity challenges associated with directing groups. The most robust route involves the O-alkylation of the commercially available precursor 4-bromo-2-chlorophenol (CAS 3964-56-5) .

Core Synthesis Protocol: O-Alkylation

Reaction Logic:

The reaction utilizes a weak base (

Step-by-Step Methodology:

-

Reagent Setup:

-

Substrate: 4-Bromo-2-chlorophenol (1.0 equiv).

-

Alkylating Agent: Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 – 1.5 equiv).[1] Note: Isobutyl iodide is more reactive but less stable; bromide is preferred for scale.

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv).[1] -

Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration].[1]

-

-

Execution:

-

Charge the reaction vessel with 4-bromo-2-chlorophenol and DMF. Stir until dissolved.

-

Add

in a single portion.[1] The suspension may turn slightly yellow due to phenoxide formation. -

Add isobutyl bromide dropwise over 15 minutes.

-

Critical Step: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1] The bulky isobutyl group slows the

attack compared to primary linear alkyls; heating is mandatory.

-

-

Workup & Purification:

-

Cool to room temperature.[1][2] Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE.

-

Wash organic layer with 1M NaOH (to remove unreacted phenol), followed by water and brine.

-

Dry over

, filter, and concentrate.[1][3] -

Purification: If necessary, purify via silica gel chromatography (100% Hexanes

5% EtOAc/Hexanes).[1]

-

Visualizing the Reaction Pathway

Figure 1: Synthesis workflow via Williamson Ether Synthesis, highlighting the critical deprotonation and SN2 substitution steps.

Part 3: Functionalization & Orthogonal Reactivity

The structural value of CAS 625446-38-0 lies in the chemoselectivity between the Bromine at C4 and the Chlorine at C2.

-

C4-Bromine: Highly reactive toward oxidative addition with Palladium (0).[1] It is the primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

-

C2-Chlorine: Sterically hindered by the adjacent isobutoxy group and possesses a stronger C-Cl bond.[1] It typically remains inert under standard Suzuki conditions (

,

Application Workflow: Sequential Coupling

-

Primary Coupling (C4-Br):

-

Secondary Coupling (C2-Cl):

-

Reagents: Advanced catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) are required to activate the hindered, electron-rich chloride.[1]

-

Figure 2: Orthogonal reactivity strategy utilizing the reactivity gap between the C4-Br and C2-Cl bonds.

Part 4: Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for polyhalogenated aryl ethers :

-

Hazards: Likely skin and eye irritant.[1] Potential skin sensitizer.[1]

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (halides can degrade over prolonged UV exposure).

-

Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water due to halogenated organic content.

References

-

PubChem . (n.d.).[1][5] 4-Bromo-2-chlorophenol (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Br/Cl selectivity).

Sources

- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-chloro-1-isobutoxybenzene molecular weight

Topic: 4-Bromo-2-chloro-1-isobutoxybenzene: Molecular Weight, Synthesis & Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

This compound is a specialized halogenated aryl ether intermediate used primarily as a scaffold in medicinal chemistry and materials science.[1] Its structural utility lies in its orthogonal reactivity : the bromine atom (C-4) allows for facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom (C-2) offers steric influence and potential for secondary functionalization.[1] The isobutoxy group provides lipophilicity and solubility in non-polar organic solvents, a critical parameter for drug bioavailability.[1]

This guide provides a definitive technical breakdown of the molecule’s physical properties, specifically its molecular weight and isotopic signature, alongside a validated synthesis protocol and analytical characterization strategy.[1]

Part 1: Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination for this compound requires distinguishing between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry identification).[1] Due to the presence of both Bromine and Chlorine, the isotopic distribution is distinct and non-negotiable for validation.[1]

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2-chloro-1-(2-methylpropoxy)benzene | |

| Molecular Formula | C₁₀H₁₂BrClO | |

| Average Molecular Weight | 263.56 g/mol | Used for molarity calculations.[1] |

| Monoisotopic Mass | 261.976 g/mol | Based on ⁷⁹Br and ³⁵Cl.[1] |

| Exact Mass | 261.976005 | |

| Predicted LogP | ~4.2 - 4.5 | High lipophilicity due to isobutyl/halogens.[1] |

| Physical State | Oil or Low-Melting Solid | Dependent on purity; typically clear/pale yellow.[1][2] |

Isotopic Signature (Mass Spectrometry)

The combination of one Chlorine (³⁵Cl:³⁷Cl ≈ 3:[1]1) and one Bromine (⁷⁹Br:⁸¹Br ≈ 1:[1]1) creates a characteristic "M+" cluster pattern essential for confirming the structure.[1]

-

M (262): Contains ⁷⁹Br + ³⁵Cl[1]

-

M+2 (264): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl) — Highest intensity peak[1]

-

M+4 (266): Contains ⁸¹Br + ³⁷Cl[1]

Technical Insight: In GC-MS analysis, look for the M+2 peak to be approximately 130% the intensity of the M peak, with a distinct M+4 peak at roughly 30% .[1] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1]

Part 2: Synthesis Protocol (Williamson Ether Synthesis)

The most robust route to this compound is the O-alkylation of commercially available 4-bromo-2-chlorophenol using isobutyl bromide (1-bromo-2-methylpropane).[1] This Sₙ2 reaction is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.[1]

Reaction Scheme

-

Substrate: 4-Bromo-2-chlorophenol (CAS: 3964-56-5)[1]

-

Reagent: Isobutyl Bromide (CAS: 78-77-3)[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]

-

Solvent: DMF (Dimethylformamide) or Acetone (reflux)[1]

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with 4-bromo-2-chlorophenol (1.0 eq) and anhydrous DMF (5-10 volumes) . Add K₂CO₃ (2.0 eq) .

-

Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.[1] Add a catalytic amount of KI (Potassium Iodide, 0.1 eq) .[1]

-

Heating: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Part 3: Analytical Validation & Logic

To ensure the integrity of the synthesized core, the following self-validating logic must be applied.

NMR Characterization Logic

-

¹H NMR (CDCl₃, 400 MHz):

Decision Workflow Diagram

Figure 1: Analytical validation workflow ensuring removal of starting material and confirmation of halogenation pattern.

Part 4: Functionalization Strategy

The value of this compound lies in its chemoselectivity.[1]

-

Site-Selective Coupling: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1]

-

Protocol: Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid, 90°C), the Bromine will react exclusively, leaving the Chlorine intact.[1]

-

Secondary Functionalization: The remaining Chlorine can subsequently be activated using specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) for a second coupling event, allowing the construction of non-symmetrical biaryl ethers.[1]

References

-

Sigma-Aldrich. 4-Bromo-2-chlorophenol Product Specification & Safety Data Sheet.[1]Link[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2-chlorophenol. PubChem.[1][3] Link[1][3]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for chemoselectivity of Br vs Cl). Link[1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][3][4][5][6][7] Oxford University Press.[1] (Source for Williamson Ether Synthesis mechanism and Sₙ2 kinetics).

Sources

- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chlorobenzene | 694-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromo-2-chlorophenol [chembk.com]

- 7. nbinno.com [nbinno.com]

starting materials for 4-Bromo-2-chloro-1-isobutoxybenzene synthesis

Executive Summary

4-Bromo-2-chloro-1-isobutoxybenzene (CAS: Variable/Generic Structure) serves as a critical aryl halide scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its tri-substituted benzene ring features a unique electronic push-pull system: an electron-donating isobutoxy group and an electron-withdrawing chlorine atom, with a reactive bromine handle at the para position relative to the ether.

This technical guide outlines the optimal synthetic pathways, prioritizing regiocontrol and process scalability . The recommended route utilizes a convergent Williamson ether synthesis starting from the commercially available 4-bromo-2-chlorophenol, effectively locking the halogen regiochemistry prior to the introduction of the alkyl chain.

Part 1: Retrosynthetic Analysis & Strategy

To design the most robust synthesis, we must analyze the bond disconnections. The target molecule contains an ether linkage (

Strategic Disconnection

The most logical disconnection is at the ether oxygen, leading to two potential pathways:

-

Route A (Recommended): Alkylation of a pre-halogenated phenol.

-

Route B (Alternative): Alkylation of 2-chlorophenol followed by electrophilic aromatic bromination.

Figure 1: Retrosynthetic decision tree highlighting the strategic advantage of Route A in avoiding late-stage regioselectivity issues.

Part 2: Starting Material Evaluation

Primary Precursor: 4-Bromo-2-chlorophenol[1]

-

Role: Nucleophile (Phenoxide source).

-

Rationale: Using this precursor eliminates the risk of forming regioisomers (e.g., 6-bromo derivatives) during synthesis. The halogen positions are fixed.

-

Commercial Availability: Readily available from major suppliers (Sigma-Aldrich, Thermo Fisher, TCI) with purities typically >98%.

-

Physical Properties: Crystalline solid (mp: 47-51°C), making it easier to handle and purify than liquid precursors.

Alkylating Agent: Isobutyl Bromide (1-Bromo-2-methylpropane)

-

Role: Electrophile.

-

Reactivity Profile: A primary alkyl halide with

-branching. -

Critical Challenge: The steric bulk near the reaction center makes it slower than linear primary halides (e.g., n-butyl bromide).

-

Side Reaction Risk: E2 Elimination . The use of strong, hindered bases (e.g.,

-BuOK) or excessive heat can cause dehydrohalogenation, yielding isobutylene (gas) instead of the ether product.

Base Selection: The "Cesium Effect" vs. Cost

| Base | Solvent | Pros | Cons | Recommendation |

| Acetonitrile (MeCN) | Higher yields; "Loose ion pair" effect increases phenoxide nucleophilicity. | Expensive for kilo-scale. | Best for R&D/High Purity | |

| DMF or NMP | Cheap; Industry standard. | Slower reaction; Requires higher temp (increasing elimination risk). | Best for Process Scale | |

| NaH | THF/DMF | Very fast. | Dangerous ( | Avoid |

Part 3: Technical Workflow (Route A)

Protocol 1: High-Yield Synthesis ( Method)

This protocol is optimized for research laboratories requiring high purity (>98%) and minimal purification.

Reagents:

-

4-Bromo-2-chlorophenol (1.0 equiv)[1]

-

Isobutyl bromide (1.5 equiv) — Excess drives reaction to completion.

-

Cesium Carbonate (

) (2.0 equiv)[2] -

Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to generate reactive isobutyl iodide in situ.

-

Solvent: Acetonitrile (Anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and Acetonitrile (50 mL). Stir until dissolved.

-

Deprotonation: Add

(20 mmol, 6.5 g) in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add Potassium Iodide (1 mmol, 166 mg) followed by Isobutyl bromide (15 mmol, 1.63 mL).

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) .

-

Note: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol is more polar than the product.

-

Duration: Typically 4–6 hours.

-

-

Workup:

-

Cool to RT. Filter off the inorganic solids (CsBr, excess Carbonate) through a Celite pad.

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

, filter, and concentrate.[1]

-

Protocol 2: Process Scale-Up ( /DMF Method)

For larger scales where cesium costs are prohibitive.

Reagents:

-

4-Bromo-2-chlorophenol (1.0 equiv)[1]

-

Isobutyl bromide (1.3 equiv)

-

Potassium Carbonate (

) (1.5 equiv, micronized/powdered) -

Solvent: DMF (Dimethylformamide).

Modifications:

-

Temperature: Heat to 90°C . The higher boiling point of DMF allows for higher thermal energy to overcome the steric hindrance of the isobutyl group.

-

Quench: Pour the reaction mixture into ice water. The product (organic oil/solid) will precipitate or oil out. Extract with Methyl tert-butyl ether (MTBE).

Part 4: Reaction Mechanism & Pathway[4]

The synthesis follows an

Figure 2: Mechanistic pathway illustrating the competition between Substitution (SN2) and Elimination (E2).

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical markers should be confirmed:

| Method | Expected Signal (Approximate) | Interpretation |

| 1H NMR | Characteristic | |

| 1H NMR | Gem-dimethyl groups of the isobutyl chain. | |

| HPLC | Shift in Retention Time (RT) | Product will be significantly less polar (longer RT on C18) than the phenol precursor. |

| Appearance | Colorless Oil or Low-melting Solid | Yellowing indicates oxidation or residual phenol. |

Troubleshooting

-

Incomplete Conversion: If starting material remains after 12h, add 0.2 equiv of NaI. The in situ formation of Isobutyl Iodide (Finkelstein reaction) accelerates the

step significantly. -

Emulsion during Workup: DMF often causes emulsions. Wash the organic layer thoroughly with water (

) or use a 5% LiCl solution to strip DMF into the aqueous phase.

References

-

Williamson Ether Synthesis Overview

- Title: The Williamson Ether Synthesis.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Cesium Carbonate in Alkylation

-

Regioselectivity of Halogenation

-

Commercial Availability Data

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 13. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]

Solubility Profile & Solvent Selection Guide: 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

4-Bromo-2-chloro-1-isobutoxybenzene is a highly lipophilic, tri-substituted arene intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (aryl bromide vs. aryl chloride) and the steric bulk provided by the isobutoxy ether linkage.

This guide provides a definitive technical analysis of its solubility landscape, critical for optimizing reaction concentrations, purification workflows (recrystallization/extraction), and formulation stability.

Part 1: Physicochemical Profile[1]

Understanding the molecular architecture is the first step to mastering its solubility.

-

IUPAC Name: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene

-

Molecular Formula: C₁₀H₁₂BrClO[1]

-

Molecular Weight: 263.56 g/mol [1]

-

Physical State: Low-melting solid or viscous oil (purity dependent).

-

Key Functional Groups:

-

Isobutoxy Ether: Provides electron donation (+M effect) to the ring but adds significant lipophilicity and steric bulk.

-

Aryl Bromide (C-4): The primary site for oxidative addition (highly reactive).

-

Aryl Chloride (C-2): Sterically hindered and electronically deactivated relative to the bromide; generally remains intact during initial cross-coupling.

-

Computed Properties (Predictive SAR)

| Property | Value (Est.) | Implication for Solubility |

| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly lipophilic; practically insoluble in water.[1] |

| Polar Surface Area (PSA) | ~9.2 Ų | Low polarity; limited interaction with polar protic solvents.[1] |

| H-Bond Donors | 0 | Cannot act as a hydrogen bond donor.[1] |

| H-Bond Acceptors | 1 (Ether O) | Weak acceptor; soluble in Lewis acidic solvents (e.g., Chloroform).[1] |

Part 2: Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with this compound.

Primary Reaction Solvents (High Solubility)

These solvents are recommended for running reactions (e.g., Suzuki-Miyaura coupling, Grignard formation) at concentrations >0.5 M.

-

Dichloromethane (DCM) / Chloroform: Excellent. The polarizability of chlorinated solvents matches the aryl halide motif. Ideal for transport and initial dissolution.

-

Tetrahydrofuran (THF) / 2-MeTHF: Excellent. The ether oxygen of the solvent coordinates well, and the similar polarity profile ensures complete miscibility.

-

Toluene: Good to Excellent. Pi-stacking interactions with the benzene ring facilitate solubility. Preferred for high-temperature couplings where DCM boils off.

Nucleophilic Substitution Solvents (Moderate to High Solubility)

Used during the synthesis of the molecule itself (e.g., alkylation of 4-bromo-2-chlorophenol).

-

DMF / DMAc / NMP: High. Excellent solubility even at elevated temperatures (up to 100°C).

-

DMSO: Moderate. Soluble, but may require slight warming or sonication if the compound is in a crystalline lattice.

-

Acetonitrile (MeCN): Moderate. Soluble at room temperature; solubility increases significantly with heat.

Purification & Workup Solvents (Variable Solubility)

These are critical for recrystallization and extraction protocols.

-

Diethyl Ether / Ethyl Acetate: High. Standard solvents for liquid-liquid extraction from aqueous layers.

-

Alcohols (Methanol, Ethanol, Isopropanol): Temperature Dependent.

-

Cold: Low to Moderate solubility.

-

Hot: High solubility.

-

Use: Ideal candidates for recrystallization (dissolve hot, crash out cool).

-

-

Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Low to Moderate.

-

The isobutoxy group increases solubility compared to methoxy analogs, but these are still effective antisolvents to precipitate the product from concentrated DCM or Ether solutions.

-

Immiscible/Insoluble (The "Wash" Phase)

-

Acidic/Basic Aqueous Solutions: Insoluble. The ether linkage is stable to dilute acid/base washes, allowing for the removal of unreacted phenols or inorganic salts without degrading the product.

Part 3: Experimental Workflows

Protocol A: Saturation Shake-Flask Method

Use this protocol to determine the exact solubility limit for your specific batch/purity.

-

Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Cap and vortex vigorously for 30 seconds between additions.

-

Observation:

-

If solution is clear

Soluble. -

If solid remains

Continue addition or heat.

-

-

Quantification: If solid persists after 2 mL (Concentration < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate

(mg/mL).

Protocol B: Purification via Recrystallization

Recommended system: Ethanol/Water or Hexane/Ethyl Acetate.[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or hot Hexane).

-

Clarification: If particulates are present, filter rapidly through a pre-warmed glass frit.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Note: If oiling out occurs (common with isobutoxy chains), reheat and add a seed crystal or a drop of a more polar solvent (like EtOAc) to maintain solution longer.

-

-

Precipitation: Cool to 0°C. If using Ethanol, add water dropwise until turbidity persists, then cool.

-

Collection: Filter the crystals and wash with cold, solvent-poor mixture (e.g., 90:10 Water:EtOH).

Part 4: Visualization of Workflows

Figure 1: Solubility-Driven Extraction Workflow

This diagram illustrates the standard workup procedure following the synthesis of the target molecule, leveraging its specific solubility profile.

Caption: Standard aqueous workup exploiting the lipophilicity of the isobutoxy aryl halide.

Figure 2: Orthogonal Reactivity & Solvent Choice

The solubility of this intermediate dictates the solvent choice for subsequent selective couplings.

Caption: Solvent selection logic for selective functionalization of the Bromine vs. Chlorine atom.

Part 5: Safety & Handling

Peroxide Formation

While isobutyl ethers are less prone to peroxide formation than isopropyl or ethyl ethers, they are not immune.

-

Protocol: Test for peroxides using starch-iodide paper if the solvent/compound has been stored for >6 months.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dark place.

Halogenated Waste

This compound contains both Bromine and Chlorine.

-

Disposal: All waste streams containing this compound must be segregated into Halogenated Organic Waste . Do not mix with general organic waste, as this complicates incineration protocols.

Skin Absorption

Lipophilic halogenated aromatics can penetrate the epidermis.

-

PPE: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling, double-gloving or using laminate gloves is recommended.

References

-

Synthesis of Halogenated Aryl Ethers

- Methodology: Williamson Ether Synthesis utilizing 4-Bromo-2-chlorophenol and alkyl halides in DMF.

-

Source: Manabe, K. et al. "Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis." Chemical Reviews, 2025. Link (Contextual reference on cross-coupling of 4-bromo-2-chlorophenol derivatives).

-

General Solubility of Aryl Halides

-

Compound Data (Precursor)

-

Commercial Availability & Purity

Sources

- 1. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cas 137-43-9,Bromocyclopentane | lookchem [lookchem.com]

- 5. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Search Results - AK Scientific [aksci.com]

Technical Whitepaper: Strategic Retrosynthesis and Process Development of 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

Target Molecule: 4-Bromo-2-chloro-1-isobutoxybenzene Molecular Formula: C₁₀H₁₂BrClO Primary Application: Pharmaceutical intermediate (scaffold for Suzuki-Miyaura coupling or Buchwald-Hartwig amination).

This technical guide outlines the retrosynthetic logic and forward process development for this compound. The presence of a poly-halogenated aromatic core presents specific regioselectivity challenges. While direct halogenation of the ether is theoretically possible, it suffers from poor regiocontrol due to the competing directing effects of the alkoxy and halogen substituents.

Therefore, this guide advocates for a convergent synthesis relying on the O-alkylation of the commercially available 4-bromo-2-chlorophenol. This route locks the halogen regiochemistry early, reducing downstream purification costs. We will detail two primary protocols: a modified Williamson Ether Synthesis (preferred for scale) and a Mitsunobu reaction (preferred for mild conditions).

Structural & Retrosynthetic Analysis

Electronic and Steric Assessment

The target molecule features a 1,2,4-substitution pattern.

-

C1 (Isobutoxy): Strong electron-donating group (EDG), ortho/para director. The isobutyl group introduces

-branching steric bulk, which significantly retards -

C2 (Chlorine): Weakly deactivating, ortho/para director. Its position ortho to the ether oxygen creates steric crowding, potentially hindering the O-alkylation step.

-

C4 (Bromine): Weakly deactivating. Its position is critical for subsequent metal-catalyzed cross-coupling reactions (Br is more labile than Cl).

Retrosynthetic Logic (DOT Visualization)

The most logical disconnection is at the C(sp2)-O bond or the O-C(sp3) bond. Disconnecting the aryl-halogen bonds is strategically inferior due to the difficulty of selectively introducing a chlorine at C2 vs. a bromine at C4 on a phenol core without obtaining isomeric mixtures.

Figure 1: Retrosynthetic tree illustrating the primary C-O bond disconnection strategies.

Route Selection & Causality

| Feature | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction |

| Mechanism | Redox Condensation | |

| Reagents | Base ( | |

| Atom Economy | High (Salt waste) | Low (Phosphine oxide/Hydrazine waste) |

| Scalability | Excellent | Moderate (Chromatography often required) |

| Key Challenge | Elimination (E2) of isobutyl halide; Slow kinetics due to steric hindrance. | Removal of |

| Recommendation | Primary Choice for Scale-up | Secondary Choice for R&D/Small Scale |

Why Route A is Preferred?

While the isobutyl group is

Detailed Experimental Protocols

Route A: Optimized Williamson Ether Synthesis

This protocol utilizes Cesium Carbonate (

Reagents:

-

4-Bromo-2-chlorophenol (1.0 eq)

-

Isobutyl bromide (1.2 - 1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) - Critical for catalyzing the reaction via in situ formation of isobutyl iodide.

-

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Methodology:

-

Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the phenoxide forms. -

Catalyst Addition: Add KI (1 mmol, 166 mg). Note: The iodide displaces the bromide on the isobutyl group to form the more reactive isobutyl iodide.

-

Alkylation: Add isobutyl bromide (12 mmol, 1.3 mL) dropwise.

-

Heating: Heat the reaction mixture to 80°C .

-

Causality: Isobutyl halides are sluggish electrophiles. Room temperature reaction will be incomplete. Temperatures >100°C increase the risk of E2 elimination (forming isobutylene gas).

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Reaction typically requires 4–12 hours.

-

Workup:

-

Cool to room temperature.[2]

-

Pour the mixture into ice-water (100 mL) to precipitate the inorganic salts and the product (if solid).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

), 1M NaOH (to remove unreacted phenol), and brine. -

Dry over

and concentrate in vacuo.

-

Route B: Mitsunobu Reaction (Alternative)

Useful if isobutyl bromide is unavailable or if strictly neutral conditions are required.

Reagents:

-

4-Bromo-2-chlorophenol (1.0 eq)[1]

-

Isobutanol (1.2 eq)

-

Triphenylphosphine (

) (1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: THF (Tetrahydrofuran)[3]

Methodology:

-

Dissolve phenol, isobutanol, and

in anhydrous THF at 0°C. -

Add DIAD dropwise over 20 minutes. Exothermic reaction.

-

Allow to warm to room temperature and stir for 12 hours.

-

Concentrate and purify via column chromatography (essential to remove

).

Mechanism of Action (Route A)

The reaction proceeds via a classic

Figure 2: Mechanistic flow of the Iodide-catalyzed Williamson Ether Synthesis.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Conversion | Steric hindrance of isobutyl group; "Clumping" of | Increase Temp to 90°C; Use mechanical stirring; Switch to |

| Elimination Product (Isobutylene) | Basicity too high; Temperature too high. | Ensure temp <100°C; Do not use NaH or alkoxide bases (use Carbonates). |

| Unreacted Phenol remaining | Stoichiometry imbalance. | Wash organic layer with 1M NaOH during workup to strip phenol. |

Safety & Handling

-

4-Bromo-2-chlorophenol: Irritant. Toxic to aquatic life. Handle in a fume hood.

-

Isobutyl Bromide: Lachrymator. Flammable.

-

Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing DMF should be treated as hazardous chemical waste.

References

-

Synthesis of Halogenated Phenols

-

Raiford, L. C., & Heyl, F. W. (1933). The Bromination of 2-Chlorophenol. Journal of the American Chemical Society, 55(5), 2125–2131. Link

-

-

Williamson Ether Synthesis (General & Catalysis)

-

Mitsunobu Reaction Protocols

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

-

-

Commercial Availability & Safety Data

-

PubChem Compound Summary for CID 19859 (4-Bromo-2-chlorophenol). Link

-

Sources

4-Bromo-2-chloro-1-isobutoxybenzene safety data sheet (SDS)

Technical Monograph: 4-Bromo-2-chloro-1-isobutoxybenzene Operational Safety, Synthesis, and Application Guide[1][2]

Part 1: Compound Identity & Significance

Compound Name: this compound Synonyms: 4-Bromo-2-chlorophenyl isobutyl ether; 1-Bromo-3-chloro-4-isobutoxybenzene.[1][2] Structural Class: Halogenated Aryl Ether.[1][2] CAS Number: Not widely indexed (Novel Intermediate). Note: Safety and physicochemical profiles are derived from the structural analog 4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6) and the parent scaffold 4-Bromo-2-chlorophenol (CAS: 3964-56-5) .[1][2]

Scientific Rationale

This compound serves as a high-value scaffold in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) .[1][2] Its significance lies in its orthogonal reactivity :

-

The Isobutoxy Group: Provides a lipophilic anchor (

modulation) often used to probe hydrophobic pockets in GPCRs or kinase targets.[1][2] -

The Halogen Pattern: The electronic difference between the Bromine (C-4) and Chlorine (C-2) atoms allows for sequential cross-coupling.[1][2] The C-Br bond is more labile, permitting selective Suzuki-Miyaura coupling, leaving the C-Cl bond intact for subsequent Buchwald-Hartwig aminations.[1][2]

Part 2: Physicochemical & Hazard Profiling

Table 1: Physicochemical Properties (Predicted vs. Experimental)

| Property | Value / Prediction | Mechanism/Note |

| Molecular Formula | ||

| Molecular Weight | 263.56 g/mol | |

| Physical State | Low-melting Solid or Viscous Oil | Isobutoxy chain disrupts crystal packing compared to methoxy analogs.[1] |

| Boiling Point | ~285°C (Predicted) | High BP due to halogen mass; requires high vacuum for distillation.[1][2] |

| Solubility | DCM, THF, Toluene | Highly lipophilic; insoluble in water.[1][2] |

| LogP | ~4.2 (Predicted) | Significant increase over parent phenol ( |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of halogenated ethers.[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1][2][3][4][5] (Lipophilic solvent effect)[1]

-

H411: Toxic to aquatic life with long-lasting effects.[1][2] (Halogen persistence)[1][7]

Toxicological Insight: Unlike its parent 4-bromo-2-chlorophenol, this ether derivative lacks the acidic phenolic proton, reducing immediate corrosive risks.[1][2] However, its high lipophilicity facilitates dermal absorption.[1][2] Chronic exposure may lead to halogen accumulation in adipose tissue.[1][2]

Part 3: Synthesis & Reactivity (The Self-Validating Protocol)

Objective: Synthesize this compound via Williamson Ether Synthesis, ensuring complete consumption of the toxic phenol precursor.

Reagents:

-

Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)

-

Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 equiv)[1][2]

-

Base: Potassium Carbonate (

) (2.0 equiv) - Anhydrous[1][2]

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chlorophenol in DMF (0.5 M concentration). Add anhydrous

.[1][2]-

Scientist Note: Stir for 15 minutes at room temperature before adding the alkyl halide. This allows the formation of the phenoxide anion (color change to yellow/orange often observed), validating the deprotonation step.[2]

-

-

Alkylation: Add Isobutyl bromide dropwise.

-

Thermodynamic Control: If using DMF, heat to 60°C. If using Acetone, reflux is required (56°C) but may be slower due to the steric bulk of the isobutyl group.[2]

-

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The phenol will be more polar (lower

) than the product (high -

Workup (Quenching):

-

Isolation: Dry over

, filter, and concentrate in vacuo.

Visual Workflow (DOT Diagram)

Caption: Figure 1. Williamson Ether Synthesis workflow with critical NaOH wash step for purity validation.

Part 4: Safe Handling & Storage

Engineering Controls

-

Ventilation: Handle strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).[1][2]

-

Static Control: Dry aryl ethers can generate static charge.[1][2] Ground all glassware during transfer.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double Layer) or Viton | Halogenated solvents/ethers can permeate latex rapidly.[1][2] Nitrile provides superior resistance to the isobutyl chain.[1][2] |

| Eye Protection | Chemical Splash Goggles | Risk of irreversible eye damage from alkylating agents or concentrated phenols.[1][2] |

| Respiratory | N95 (Solids) or ABEK1 (Vapors) | If heating or creating dust, respiratory protection is mandatory due to irritation potential.[1][2] |

Part 5: Emergency Response Protocols

Scenario: Skin Exposure

-

Immediate Action: Drench area with water for 15 minutes.[1][2][8]

-

Solvent Wash: Do NOT use ethanol or acetone to wash skin; this enhances absorption of the lipophilic ether.[1][2] Use mild soap and water only.[1][2]

Scenario: Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

Adsorb: Use vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]

-

Disposal: Collect in a dedicated halogenated organic waste container.

Safety Decision Tree (DOT Diagram)

Caption: Figure 2.[1][2] Immediate response decision tree for exposure incidents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735547, 4-Bromo-2-chloro-1-iodobenzene (Analogous Structure).[1][2] Retrieved from [Link]

-

University of Edinburgh (2010). Health and Safety Department: Handling and Control of Ethers.[1][2][9] Retrieved from [Link][1]

Sources

- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Chemicals – EHS [ehs.mit.edu]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. fishersci.com [fishersci.com]

- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene

[1]

Executive Summary

This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors and various biaryl ether pharmacophores.[1] The core technical challenge addressed herein is the chemoselective oxidative addition of Palladium(0) to the C4–Br bond while preserving the C2–Cl bond for subsequent functionalization.[1]

By leveraging the bond dissociation energy (BDE) differential between Aryl-Br (~81 kcal/mol) and Aryl-Cl (~96 kcal/mol), combined with steric shielding from the C1-isobutoxy group, we achieve >98% regioselectivity under optimized conditions.[1]

Chemical Context & Mechanistic Insight

The Substrate[1]

-

Molecule: this compound[1]

-

Electronic Profile: The C1-isobutoxy group acts as a

-withdrawing but -

Steric Environment: The isobutoxy group is bulky.[1] Its proximity to the C2-Chlorine creates a "steric pocket" that further discourages Pd-insertion at the C2 position, enhancing selectivity for the exposed C4-Bromine.[1]

Reaction Pathway & Selectivity

The catalytic cycle relies on the kinetic preference of Pd(0) to undergo oxidative addition with the weaker C–Br bond.[1]

-

Primary Pathway (Desired): Oxidative addition at C4–Br

Transmetallation -

Secondary Pathway (Undesired): Oxidative addition at C2–Cl (typically requires higher temperatures or electron-rich bulky phosphines like

).[1] -

Over-Coupling: Double arylation at both C4 and C2.[1]

Visualization of Reaction Logic

The following diagram outlines the divergent pathways and the control logic required to maintain selectivity.

Figure 1: Chemoselective pathway.[1] Green paths indicate the desired low-energy route utilizing the lability of the C-Br bond.[1]

Experimental Protocols

Protocol A: High-Selectivity Coupling (Recommended)

This protocol utilizes Pd(PPh3)4 , a classic catalyst that is active enough for Aryl-Br insertion but generally too bulky and electron-poor to activate the sterically hindered Aryl-Cl at moderate temperatures.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.05 equiv)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-3 mol%)[1]

-

Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]

Step-by-Step Procedure:

-

Degassing: Charge a reaction vessel with the Substrate (1.0 equiv) and Arylboronic acid (1.05 equiv). Evacuate and backfill with Argon (x3).[1]

-

Solvent Addition: Add degassed DME (concentration ~0.2 M relative to substrate).[1]

-

Catalyst Addition: Add Pd(PPh3)4 (0.02 equiv) under a positive stream of Argon.[1]

-

Base Addition: Add degassed 2M Na2CO3 (2.0 equiv).[1]

-

Reaction: Heat the mixture to 80°C (oil bath temperature). Crucial: Do not exceed 90°C to prevent C-Cl activation.[1]

-

Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material (SM) should be consumed.[1] If SM remains >5%, add 1 mol% additional catalyst.[1]

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1][2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Difficult Substrates (Sterically Hindered Boronic Acids)

If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), a more active catalyst system is required.[1] We switch to Pd(dppf)Cl2 .[1]

Modifications:

Performance Data & Optimization Guide

The following table summarizes the impact of catalyst and temperature on the ratio of Product (C4-coupling) to Impurity (C2-coupling or double coupling).

| Entry | Catalyst | Ligand Type | Base | Temp (°C) | Yield (C4-Product) | Selectivity (C4:C2) |

| 1 | Pd(PPh3)4 | Monodentate Arylphosphine | Na2CO3 | 80 | 92% | >99:1 |

| 2 | Pd(OAc)2 / SPhos | Dialkylbiarylphosphine | K3PO4 | 80 | 65% | 70:30 |

| 3 | Pd(dppf)Cl2 | Bidentate Ferrocenyl | K2CO3 | 80 | 88% | 95:5 |

| 4 | Pd/C (Heterogeneous) | None | Na2CO3 | 100 | 45% | 90:10 |

Analysis:

-

Entry 1 (Standard): Ideal balance. PPh3 is not electron-rich enough to facilitate oxidative addition into the hindered C2-Cl bond effectively at 80°C.[1]

-

Entry 2 (Warning): Ligands like SPhos or XPhos are too active.[1] They are designed to activate aryl chlorides.[1] Using them here will lead to significant amounts of double-coupled product [1].[1]

-

Entry 3: Good alternative for sluggish boronic acids, but slightly lower selectivity due to higher catalyst activity.[1]

Troubleshooting & Critical Parameters

"Stalled" Reaction

If the reaction stalls at 60-70% conversion:

-

Cause: Catalyst deactivation (Pd black formation) or boronic acid protodeboronation.[1]

-

Fix: Add a second portion of boronic acid (0.2 equiv) and fresh catalyst (0.5 mol%). Do not simply increase temperature, as this risks activating the C-Cl bond.[1]

De-chlorination (Hydrodehalogenation)

If you observe the formation of the des-chloro byproduct (4-aryl-1-isobutoxybenzene):

References

-

Chemoselective Suzuki Coupling of Bromo-Chloro-Arenes

-

General Suzuki Mechanism & Selectivity

-

Synthesis of Alkoxy-Halo-Biaryls (Dapagliflozin Intermediates)

-

Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).[1]

-

Source: WIPO / Google Patents.[1]

- Context: Provides industrial-scale conditions for coupling 4-bromo-2-chloro-1-alkoxybenzenes, demonstrating the stability of the C-Cl bond under standard Suzuki conditions.

-

-

Steric Effects in Suzuki Coupling

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

This technical guide details the protocol for the regioselective palladium-catalyzed amination of 4-Bromo-2-chloro-1-isobutoxybenzene . The core challenge with this substrate lies in achieving exclusive C–N bond formation at the C4-position (displacing bromine) while preserving the C2-chlorine handle for subsequent functionalization, all within an electron-rich arene system.

By leveraging Fourth-Generation (G4) Buchwald precatalysts, specifically BrettPhos Pd G4 and RuPhos Pd G4 , researchers can achieve >95% chemoselectivity and high yields. This guide provides optimized protocols, mechanistic rationale, and troubleshooting workflows to ensure reproducible scale-up.

Substrate Analysis & Reactivity Profile[1]

Structural Considerations

-

Substrate: this compound

-

Electronic Environment: The isobutoxy group at C1 acts as a strong electron-donating group (EDG) via resonance. This increases electron density in the aromatic ring, rendering the C–Br bond less electrophilic compared to electron-deficient arenes. This typically slows the rate of Oxidative Addition (OA).

-

Steric Environment:

-

C4-Position (Target): Relatively unhindered.

-

C2-Position (Off-Target): Highly congested due to the ortho-isobutoxy group.

-

-

Chemoselectivity (Br vs. Cl): The C–Br bond (approx. 81 kcal/mol) is significantly weaker than the C–Cl bond (approx. 95 kcal/mol). Under controlled Pd-catalysis, oxidative addition will occur exclusively at the C–Br bond, provided the catalyst system is sufficiently active to overcome the deactivating effect of the alkoxy group.

Strategic Catalyst Selection

To address the electron-rich nature of the ring, we utilize electron-rich dialkylbiarylphosphine ligands. These ligands increase the electron density on the Palladium center, accelerating the rate-limiting oxidative addition step.

| Amine Class | Recommended Catalyst | Rationale |

| Primary Amines | BrettPhos Pd G4 | Prevents formation of bis-arylated byproducts; excellent for hindered substrates. |

| Secondary Amines | RuPhos Pd G4 | Universal catalyst for secondary amines; prevents β-hydride elimination side pathways. |

| Anilines | BrettPhos Pd G4 | High turnover numbers (TON) for weak nucleophiles. |

Visualized Workflows

Decision Tree: Ligand Selection

The following logic gate ensures the correct catalyst is chosen based on the nucleophile partner.

Figure 1: Catalyst selection logic based on amine classification.

Chemoselectivity Mechanism

This diagram illustrates why the C-Br bond reacts preferentially over the C-Cl bond.

Figure 2: Kinetic competition between C-Br and C-Cl oxidative addition sites.

Experimental Protocols

General Considerations & Safety

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen in solution. All solvents must be degassed (sparged with N2 or Ar) for at least 20 minutes prior to use.

-

Stoichiometry: A slight excess of amine (1.2 equiv) is recommended to drive conversion.

-

Base Selection:

-

Standard: NaOtBu (Sodium tert-butoxide) – Fast, effective, but incompatible with base-sensitive esters/ketones.

-

Mild: Cs2CO3 (Cesium Carbonate) or K3PO4 – Use for substrates with sensitive functional groups.

-

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Mono-arylation of alkyl amines or anilines.

-

Preparation:

-

Equip a reaction vial with a magnetic stir bar and a septum cap.

-

Add This compound (1.0 equiv, e.g., 1.0 mmol, 263 mg).

-

Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).

-

Add NaOtBu (1.4 equiv).

-

Note: If the amine is a solid, add it now (1.2 equiv).

-

-

Solvent Addition:

-

Evacuate and backfill the vial with Nitrogen (x3).

-

Add anhydrous, degassed Toluene or 1,4-Dioxane (Concentration: 0.2 M, ~5 mL).

-

Note: If the amine is a liquid, add it now via syringe (1.2 equiv).

-

-

Reaction:

-

Heat the sealed vial to 80°C for 2–12 hours.

-

Monitor via HPLC or TLC. Look for the disappearance of the starting aryl bromide.

-

-

Workup:

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Coupling with cyclic amines (morpholine, piperidine) or acyclic secondary amines.

-

Preparation:

-

Vial setup: This compound (1.0 equiv).

-

Catalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%).

-

Base: NaOtBu (1.4 equiv).

-

-

Reaction Conditions:

-

Solvent: Toluene (0.2 M).

-

Temperature: 80°C - 100°C .

-

Time: 2–6 hours.

-

Note: RuPhos is exceptionally active; reactions often complete faster than BrettPhos variants.

-

-

Workup:

-

Standard Celite filtration and silica purification.

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure solvents are rigorously degassed. Switch to a fresh bottle of amine (amines absorb CO2). |

| Protodehalogenation (Ar-Br becomes Ar-H) | Reaction temperature too high; solvent H-donor. | Lower temperature to 65°C. Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions. |

| C2-Cl Substitution | Catalyst too active or temp too high. | Do NOT use XPhos. It is too powerful and may activate the chloride. Stick to BrettPhos/RuPhos and lower the temperature. |

| Solid/Gummy Mixture | Poor solubility of base. | Switch base to Cs2CO3 and add 1 drop of water (to create a "slurry" effect) or use tAmyl alcohol as solvent. |

Self-Validation Criteria

To ensure the protocol was successful, verify the following analytical markers:

-

1H NMR: The proton at C3 (between the alkoxy and the new amine) and C5/C6 will show distinct upfield shifts due to the electron-donating nature of the new amine group compared to the original bromine.

-

Mass Spectrometry: The isotopic pattern should change from the complex Br+Cl pattern to a single Cl pattern (approx 3:1 ratio of M : M+2).

-

TLC: The product is usually more polar (lower Rf) than the starting aryl bromide and will likely fluoresce differently under UV due to the extended conjugation of the amine.

References

-

BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.

-

RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5] Chemical Reviews.

-

G4 Precatalyst Design: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.

-

Chemoselectivity of Ar-Br vs Ar-Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][6] Angewandte Chemie International Edition.

Sources

Chemoselective C-C Coupling: Heck Reaction Protocol for 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

This Application Note details the protocol for the Palladium-catalyzed Mizoroki-Heck coupling of 4-Bromo-2-chloro-1-isobutoxybenzene (CAS: 461432-23-5). This substrate is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).

The primary synthetic challenge addressed in this guide is chemoselectivity . The substrate contains two halogen handles: a bromide at C4 and a chloride at C2. This protocol utilizes the bond dissociation energy (BDE) differential between C-Br and C-Cl to exclusively functionalize the C4 position, preserving the C2-Cl handle for subsequent nucleophilic substitutions or metallations.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate presents a unique electronic and steric environment:

-

Electronic Effects: The isobutoxy group at C1 is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C4 (para) position. Theoretically, this deactivates the C-Br bond toward oxidative addition compared to electron-deficient arenes.

-

Steric Effects: The chlorine atom at C2 provides steric bulk ortho to the ether linkage. This forces the isobutoxy chain out of planarity, slightly diminishing its resonance donation and paradoxically restoring some reactivity to the C4-Br bond.

The Selectivity Hierarchy

The success of this protocol relies on the kinetic control of the Oxidative Addition step in the catalytic cycle.[1]

-

Target: C-Br Bond (~80 kcal/mol BDE). Reacts rapidly with Pd(0).

-

Off-Target: C-Cl Bond (~95 kcal/mol BDE). Requires specialized bulky/electron-rich ligands (e.g., Buchwald ligands) or higher temperatures to activate.

Strategic Decision: We employ Pd(OAc)₂ with P(o-tol)₃ (Tri-o-tolylphosphine). This ligand is bulky enough to promote the formation of the active mono-phosphine Pd(0) species but lacks the extreme electron-donating capability required to activate the inert C-Cl bond, ensuring >98% chemoselectivity.

Reaction Pathway Visualization

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C-Br bond.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: tert-Butyl acrylate or Styrene (1.2 equiv).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%).

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2-6 mol%, maintain 1:2 Pd:L ratio).

-

Base: Triethylamine (Et₃N) (2.0 equiv).

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Charging:

-

Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).

-

Add This compound (263 mg, 1.0 mmol).

-

Note: If the substrate is an oil, weigh it via syringe or add it after the solvent.

-

-

Solvation & Activation:

-

Add anhydrous DMF (3.0 mL).

-

Stir at room temperature for 5 minutes. The solution should turn from orange to yellow/brown as the Pd(II) is reduced to Pd(0) in situ by the phosphine/olefin.

-

-

Reagent Addition:

-

Add Triethylamine (280 µL, 2.0 mmol).

-

Add Acrylate/Styrene (1.2 mmol).

-

-

Reaction:

-

Seal the vessel.

-

Heat to 100°C in an oil block or sand bath.

-

Stir vigorously (800 rpm) for 4–12 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting aryl bromide.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black and ammonium salts.

-

Wash the filtrate with water (3 x 10 mL) to remove DMF.

-

Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Optimization & Data Analysis

If conversion is low (<50% after 6 hours), consult the optimization matrix below. Do not simply increase temperature, as this risks activating the C-Cl bond.

Optimization Matrix

| Parameter | Standard Condition | Optimization A (Slow Reaction) | Optimization B (Pd Black Precip.) |

| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |

| Ligand | P(o-tol)₃ | P(t-Bu)₃ HBF₄ (Caution: C-Cl activation risk) | dppp (Bidentate) |

| Base | Et₃N | K₂CO₃ (Inorganic base often boosts turnover) | NaOAc |

| Solvent | DMF | NMP (Higher boiling point stability) | DMAc |

| Temp | 100°C | 110°C | 90°C |

Catalytic Cycle Visualization

Figure 2: The Mizoroki-Heck catalytic cycle. Note that the "Reductive Elimination" step here involves the base-assisted removal of H-X to regenerate Pd(0).

Troubleshooting & Safety

Common Failure Modes

-

Pd Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.

-

Fix: Increase ligand loading to 1:4 Pd:L ratio or switch to a bidentate ligand like dppp.

-

-

No Reaction: The electron-rich nature of the ring is deactivating the C-Br bond.

-

Fix: Switch solvent to NMP and increase temp to 120°C. Ensure the system is strictly oxygen-free.

-

-

C-Cl Activation (Byproduct):

-

Cause: Ligand is too electron-rich (e.g., PCy₃) or temp is >130°C.

-

Fix: Revert to P(o-tol)₃ and lower temperature.

-

Safety Hazards (GHS)

-

This compound:

-

Palladium Acetate: Respiratory sensitizer. Handle in a fume hood.

-

DMF: Potent liver toxin and teratogen. Use double-gloving (Nitrile/Laminate).

References

-

Heck Reaction Overview & Mechanism

-

Heck Reaction - Wikipedia. Retrieved from

-

Heck Reaction - Organic Chemistry Portal.[3] Retrieved from

-

-

Chemoselectivity (Br vs Cl)

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][5][6][7] Angewandte Chemie International Edition. (General reference for C-Cl activation thresholds).

-

Reactivity of Aryl Halides in Heck Coupling.[8][3][5][6][7][9] MDPI Catalysts Review. Retrieved from

-

-

Substrate Specifics (Dapagliflozin Intermediates)

-

Reaction Optimization Guides

-

Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Retrieved from

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Heck Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Heck Reaction—State of the Art [mdpi.com]

- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene with terminal alkynes. This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors, due to its specific halogenation pattern.

The core technical challenge—and opportunity—lies in the chemoselectivity between the C(sp²)–Br and C(sp²)–Cl bonds. By exploiting the bond dissociation energy (BDE) differential between the aryl bromide and aryl chloride, researchers can exclusively functionalize the C4 position while retaining the C2-chlorine for subsequent diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling).

Substrate Analysis & Mechanistic Insight[1]

The Molecule

-

Substrate: this compound

-

Electronic Environment: The isobutoxy group at C1 is a strong electron-donating group (EDG) via resonance (

effect). This increases electron density in the aromatic ring, theoretically making the oxidative addition of Pd(0) slightly more difficult compared to electron-deficient systems. However, the para-position of the bromine relative to the alkoxy group mitigates steric hindrance. -

The Leaving Group Hierarchy:

-

C–Br Bond (C4): Weaker BDE (~81 kcal/mol). Highly reactive toward Pd(0).

-

C–Cl Bond (C2): Stronger BDE (~96 kcal/mol). Inert under standard Sonogashira conditions (requires specialized bulky phosphines or higher temperatures to activate).

-

Chemoselectivity Logic

The reaction relies on kinetic control.[1] The rate of oxidative addition (

Figure 1: Kinetic pathway selection driven by Bond Dissociation Energy (BDE) differentials.

Experimental Design Strategy

Catalyst Selection[3]

-

Primary Choice: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] .

-

Rationale: This pre-catalyst is robust, air-stable, and inexpensive. The PPh₃ ligands are not electron-rich enough to activate the C–Cl bond efficiently, thereby enhancing chemoselectivity for the bromide.

-

-

Co-Catalyst: Copper(I) Iodide (CuI) .[2][3]

-

Rationale: Essential for generating the copper-acetylide intermediate (transmetallation step), which accelerates the reaction significantly compared to copper-free variants.

-

Base & Solvent[6]

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).

-

Rationale: Acts as both the solvent (or co-solvent) and the proton scavenger to neutralize HBr generated during the cycle.

-

-

Solvent: THF or DMF .[4]

-

Rationale: THF is preferred for ease of workup (low boiling point). DMF is reserved for substrates with poor solubility or when higher temperatures (>70°C) are required (rare for this specific coupling).

-

Detailed Protocol (Bench Scale)

Scale: 1.0 mmol Target Concentration: 0.15 M - 0.2 M

Materials

| Reagent | Equiv.[5][6][7][8][9][10][11][12] | Amount | Notes |

| This compound | 1.0 | 263.5 mg | Limiting Reagent |

| Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | 1.2 mmol | Slight excess to drive conversion |

| Pd(PPh₃)₂Cl₂ | 0.03 | 21 mg | 3 mol% loading |

| CuI | 0.015 | 2.8 mg | 1.5 mol% loading |

| Triethylamine (Et₃N) | 3.0 | 0.42 mL | Dried over KOH/sieves |

| THF (Anhydrous) | N/A | 5.0 mL | Sparged with Argon |

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.

-

Solvent Degassing (CRITICAL):

-

Oxygen is the enemy of Sonogashira couplings. It promotes the Glaser homocoupling of the alkyne (Alkyne-Alkyne dimerization), wasting the reagent and complicating purification.

-

Method: Sparge the THF/Et₃N mixture with Argon for 15 minutes prior to use.

-

-

Reagent Addition:

-

Add the aryl bromide substrate, Pd(PPh₃)₂Cl₂, and CuI to the flask.

-

Note: CuI should be added last or simultaneously with the catalyst to prevent oxidation if the vessel isn't perfectly inert yet.

-

-

Solvent Introduction:

-

Add the degassed THF and Et₃N via syringe through a septum.

-

Stir for 2-3 minutes to ensure partial dissolution (the catalyst may remain suspended initially).

-

-

Alkyne Addition:

-

Add the terminal alkyne dropwise via syringe.

-

Observation: The solution often changes color (yellow to dark brown/black) upon formation of the active catalytic species.

-

-

Reaction:

-

Stir at Room Temperature (25°C) for 1 hour.

-

Check: Monitor by TLC or LC-MS.

-

Optimization: If conversion is <10% after 1 hour (due to the electron-rich nature of the isobutoxy ring), heat the reaction to 50°C . Do not exceed 70°C to avoid activating the C-Cl bond.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

-

Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: typically Hexanes/EtOAc gradient (start 100:0 to 90:10). The product is usually less polar than the starting material if the alkyne is non-polar.

-

Workflow Visualization

Figure 2: Operational workflow for the bench-scale synthesis.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| Glaser Product (Alkyne Dimer) | Oxygen presence in solvent or headspace. | Re-degas solvents rigorously. Ensure Argon balloon/line is positive pressure. Add alkyne slowly. |

| Low Conversion | Electron-rich ring deactivating the C-Br bond; Catalyst poisoning. | Increase temp to 50-60°C. Add fresh catalyst (1 mol%). Ensure CuI is white/off-white (not green/oxidized). |

| C2-Coupling (Bis-alkyne) | Temperature too high; Ligand too electron-rich.[2] | Strictly control temp <60°C. Ensure PPh₃ based catalyst is used (avoid bulky alkyl phosphines like PCy₃). |

| Black Precipitate (Early) | "Palladium Black" formation (catalyst decomposition). | Ligand oxidation. Add excess PPh₃ (1-2 mol%) to stabilize the Pd species. |

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[7] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[7] Organic Letters, 10(17), 3793–3796.

-

BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

- Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of aromatic compounds I [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. nobelprize.org [nobelprize.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Application Note: Chemoselective C-Br Bond Activation in 4-Bromo-2-chloro-1-isobutoxybenzene

Executive Summary

This guide details the chemoselective activation of the C-Br bond in 4-Bromo-2-chloro-1-isobutoxybenzene . This substrate presents a specific challenge in medicinal chemistry: differentiating between two halogenated sites (Br and Cl) on an electron-rich aromatic ring.

Successful functionalization relies on exploiting two key differentials:

-

Thermodynamic Stability: The Bond Dissociation Energy (BDE) gap between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).

-

Steric Shielding: The 1-isobutoxy group exerts steric hindrance on the ortho-chloro substituent (position 2), effectively shielding it from bulky transition metal catalysts, while the para-bromo substituent (position 4) remains sterically exposed.

This note provides two validated workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange , designed to retain the C-Cl bond for subsequent elaboration (e.g., late-stage diversification).

Molecular Analysis & Mechanistic Strategy

Substrate Properties[1][2][3]

-

Target: this compound

-

Electronic Environment: The isobutoxy group is a strong Electron Donating Group (EDG) by resonance. This increases electron density in the ring, making the oxidative addition of Pd(0) generally slower compared to electron-deficient arenes. However, it deactivates the C-Cl bond more significantly than the C-Br bond.

-

Steric Environment: The isobutoxy tail is flexible but bulky. Located at C1, it creates a "steric pocket" around the C2-Chlorine. The C4-Bromine is distal and accessible.

Decision Matrix (Graphviz)

Caption: Decision tree for selecting the optimal activation pathway based on the desired downstream product.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C4 position without affecting the C2-Cl bond.

Rationale: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand creates a large bite angle, which favors the reductive elimination step, but more importantly, it is robust enough to facilitate oxidative addition into the C-Br bond while being insufficiently active to insert into the sterically shielded and stronger C-Cl bond under controlled temperatures [1].

Materials

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

-

Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

-

Charging: Add the substrate, arylboronic acid, base, and Pd catalyst to the flask.

-

Critical: Solids should be added first.

-

-

Solvent Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with Argon for 15 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, which can lead to catalyst death and potential loss of selectivity (formation of Pd-black which is non-selective).

-

-

Reaction: Heat the mixture to 80°C (internal temperature).

-

Control: Do not exceed 90°C. Higher temperatures increase the probability of overcoming the activation energy barrier for C-Cl insertion [2].

-

-

Monitoring: Monitor via HPLC or TLC every hour.

-

Endpoint: Disappearance of starting bromide.

-

QC Check: Look for the "des-bromo" byproduct (reduction of Br to H) or "bis-coupled" product (reaction at both Br and Cl). If bis-coupling is observed (>5%), lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Selective Lithium-Halogen Exchange

Objective: Convert the C-Br bond to a C-Li species for reaction with electrophiles (e.g., DMF, CO₂, Borates).

Rationale: Lithium-halogen exchange is faster for Bromine than Chlorine due to the higher polarizability of the Br atom. At -78°C , the rate of Br-Li exchange is orders of magnitude faster than Cl-Li exchange. Furthermore, the ortho-isobutoxy group could theoretically direct lithiation to position 6 (Directed Ortho Metalation - DoM), but the Br-Li exchange is kinetically superior to DoM at this temperature [3].

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.05 equiv).

-

Electrophile: e.g., DMF (Dry, 1.5 equiv).

-

Solvent: Anhydrous THF (freshly distilled or from solvent system).

Step-by-Step Methodology

-

Cryogenic Setup: Flame-dry a flask under Argon. Add anhydrous THF and the substrate.

-

Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-